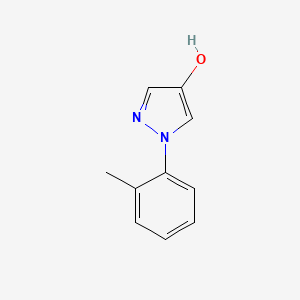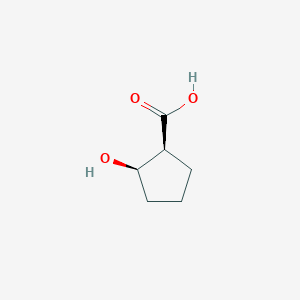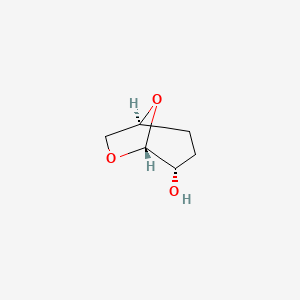
1-(2-Methylphenyl)-1H-pyrazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-1H-pyrazol-4-ol, also known as 2-methylpyrazole, is a heterocyclic compound belonging to the pyrazole family. It is widely used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. In addition, it has been used in the development of new materials and in the study of biological systems.
Wissenschaftliche Forschungsanwendungen
2-Methylpyrazole has been used in a variety of scientific research applications. It has been used in the synthesis of new materials, such as polymers, and in the study of biological systems. It has also been used as a pesticide, as an inhibitor of enzymes, and as a reagent in organic synthesis.
Wirkmechanismus
2-Methylpyrazole acts as a proton acceptor, forming an acid-base complex with a protonated form of the molecule. This complex then undergoes a nucleophilic substitution reaction, resulting in the formation of a new product.
Biochemical and Physiological Effects
2-Methylpyrazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2, and to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methylpyrazole is a relatively inexpensive and easy to obtain compound, making it an ideal reagent for laboratory experiments. Its low toxicity and high solubility in aqueous solutions make it particularly suitable for biological experiments. However, it is not very stable in the presence of light or air and can be easily decomposed.
Zukünftige Richtungen
The potential applications of 1-(2-Methylphenyl)-1H-pyrazol-4-olzole are vast and are still being explored. Possible future directions include the development of new materials based on 1-(2-Methylphenyl)-1H-pyrazol-4-olzole, the use of 1-(2-Methylphenyl)-1H-pyrazol-4-olzole as a drug delivery system, and the use of 1-(2-Methylphenyl)-1H-pyrazol-4-olzole as a pesticide. In addition, further research is needed to explore its potential as an enzyme inhibitor and its potential as an anti-cancer agent.
Synthesemethoden
2-Methylpyrazole can be synthesized through the reaction of 2-methylphenol and hydrazine hydrate in aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide, and is usually followed by a purification step. The yield of this reaction is typically high and can reach up to 90%.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-4-2-3-5-10(8)12-7-9(13)6-11-12/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLMZUSYAUANJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)